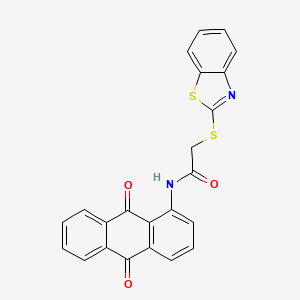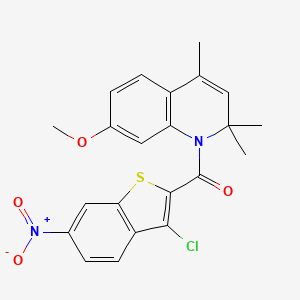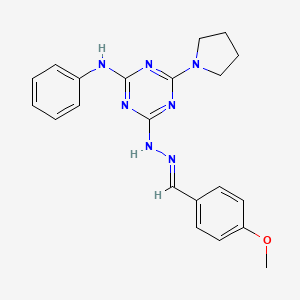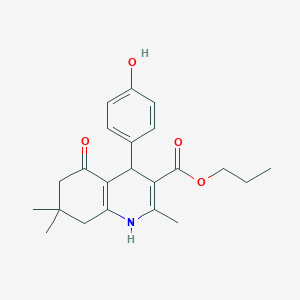
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a complex organic compound that features a benzothiazole ring and an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Attachment of the Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Formation of the Anthracene Moiety: The anthracene derivative is synthesized separately, often through Friedel-Crafts acylation of anthracene.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the anthracene derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer or antimicrobial agent due to its unique structural features.
Materials Science: Application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: Use as a fluorescent probe for biological imaging due to its photophysical properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide: Lacks the anthracene moiety, making it less effective in applications requiring extended conjugation.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)acetamide: Lacks the benzothiazole ring, reducing its potential in medicinal chemistry applications.
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is unique due to the combination of the benzothiazole ring and anthracene moiety, providing a balance of electronic and structural properties that make it suitable for a wide range of applications.
Properties
Molecular Formula |
C23H14N2O3S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C23H14N2O3S2/c26-19(12-29-23-25-16-9-3-4-11-18(16)30-23)24-17-10-5-8-15-20(17)22(28)14-7-2-1-6-13(14)21(15)27/h1-11H,12H2,(H,24,26) |
InChI Key |
GDXBYAYGSXWORD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethoxy-N-{3-oxo-3H-benzo[F]chromen-2-YL}benzamide](/img/structure/B11681519.png)
![5-bromo-N-[4-(4-phenylquinazolin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11681521.png)
![1,6-Dimethyl-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11681528.png)

![2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11681542.png)
![(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11681553.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11681554.png)


![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11681575.png)
![{3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11681580.png)
![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2-chlorophenyl)diazenyl]phenol](/img/structure/B11681594.png)
![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11681601.png)
![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11681610.png)
